molecular formula C8H8F3NO B14857931 4-Hydroxy-2-(trifluoromethyl)benzylamine

4-Hydroxy-2-(trifluoromethyl)benzylamine

Cat. No.: B14857931
M. Wt: 191.15 g/mol
InChI Key: LVHSWVOPTLWXHH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethyl)benzylamine is a multifunctional chemical building block of high interest in medicinal chemistry and advanced materials development. This compound features a benzylamine core substituted with both a potent electron-withdrawing trifluoromethyl group and a phenolic hydroxyl group on the benzene ring. The presence of these distinct functional groups allows for parallel synthesis pathways, making it a valuable scaffold for constructing complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . In pharmaceutical research, this benzylamine derivative serves as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). It can be utilized in amide coupling reactions via the amine group, or further functionalized through the hydroxyl group to create novel compounds for biological screening. The structural motif is similar to those used in developing antitubercular agents . In materials science, the compound is a promising precursor for the development of functional polymers and liquid crystals. The carboxylic acid and hydroxyl groups in analogous benzoic acid structures enable the synthesis of linear molecules that self-assemble into structured crystals for applications like optical vortex beam generators, and can be used to synthesize smectic C liquid crystals . Researchers can leverage the amine and hydroxyl functionalities for further derivatization, while the trifluoromethyl group enhances the compound's stability and alters its physical characteristics. 4-Hydroxy-2-(trifluoromethyl)benzylamine is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(aminomethyl)-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHSWVOPTLWXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(trifluoromethyl)benzylamine typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a benzylamine framework. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-2-(trifluoromethyl)benzylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary amines.

Scientific Research Applications

4-Hydroxy-2-(trifluoromethyl)benzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)benzylamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions. These properties make the compound a valuable tool for studying enzyme mechanisms and designing inhibitors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Trifluoromethylbenzylamine

The position of the -CF₃ group significantly impacts physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
4-Hydroxy-2-(trifluoromethyl)benzylamine -OH (C4), -CF₃ (C2) C₈H₈F₃NO ~191.15 (calc.) Enhanced polarity due to -OH; potential for hydrogen bonding.
2-(Trifluoromethyl)benzylamine -CF₃ (C2) C₈H₈F₃N 175.15 Density: 1.249 g/cm³; used in synthesis of dimeric Schiff bases (e.g., compound 11) .
4-(Trifluoromethyl)benzylamine -CF₃ (C4) C₈H₈F₃N 175.15 Prone to dimerization; forms Schiff base N-(4-CF₃-benzylidene)-4-CF₃-benzylamine .
3-(Trifluoromethyl)benzylamine -CF₃ (C3) C₈H₈F₃N 175.15 Lower steric hindrance compared to ortho-substituted analogs.

The para-hydroxyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs.

Substituted Derivatives with Additional Functional Groups

Fluoro- and Hydroxy-Substituted Analogs
Compound Name Substituents Molecular Formula Molecular Weight Notes
4-Fluoro-2-(trifluoromethyl)benzylamine -F (C4), -CF₃ (C2) C₈H₇F₄N 203.15 (calc.) Enhanced lipophilicity due to -F; used in pharmaceutical intermediates .
2-Hydroxy-3-Methoxy-N-(4-Methyl-2-Pyridyl)Benzylamine -OH (C2), -OCH₃ (C3), pyridyl group C₁₄H₁₆N₂O₂ 244.30 Demonstrates the impact of heterocyclic moieties on biological activity.

Key Insight : Fluorination at C4 (as in 4-Fluoro-2-(trifluoromethyl)benzylamine) enhances metabolic stability, while methoxy groups (e.g., in ) reduce acidity compared to hydroxylated analogs.

Multi-Trifluoromethyl and Thio Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Notes
3,5-bis(trifluoromethyl)benzylamine -CF₃ (C3, C5) C₉H₇F₆N 267.15 (calc.) Higher lipophilicity; used in agrochemicals and pharmaceuticals .
4-(Trifluoromethylthio)benzylamine -SCF₃ (C4) C₈H₈F₃NS 207.21 (calc.) -SCF₃ group increases electronegativity and potential for nucleophilic reactions .

Key Insight: Multi-CF₃ substitution (e.g., 3,5-bis(trifluoromethyl)benzylamine) amplifies electron-withdrawing effects, altering reaction pathways compared to mono-substituted analogs.

Research Findings and Stability Considerations

  • Dimerization Tendencies : 4-(Trifluoromethyl)benzylamine forms a Schiff base dimer (compound 11) under ambient conditions, highlighting reactivity differences compared to hydroxylated analogs .
  • Synthetic Flexibility : Derivatives like compounds 12–19 () demonstrate that substituents on the benzoic acid moiety modulate biological activity, suggesting similar structure-activity relationships for the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-2-(trifluoromethyl)benzylamine?

  • Methodology : Reductive amination of 4-hydroxy-2-(trifluoromethyl)benzaldehyde with ammonia or ammonium acetate under hydrogenation conditions (e.g., using Pd/C or NaBH4_4) is a common approach. Alternatively, nucleophilic substitution of brominated precursors (e.g., 4-hydroxy-2-(trifluoromethyl)bromobenzene) with ammonia can be optimized for higher yields .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystallization efficiency.

Q. How should researchers characterize the structural integrity of 4-Hydroxy-2-(trifluoromethyl)benzylamine?

  • Analytical Tools :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and trifluoromethyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected exact mass: ~193.01 Da for C8_8H7_7F3_3NO) .
  • FT-IR : Detect hydroxyl (3200–3600 cm1^{-1}) and amine (3300–3500 cm1^{-1}) functional groups.

Advanced Research Questions

Q. How can researchers address discrepancies in reported antimicrobial activity of trifluoromethyl-substituted benzylamines?

  • Experimental Design :

  • Strain Selection : Use standardized microbial strains (e.g., ATCC cultures) for Candida albicans and Aspergillus niger to ensure reproducibility .
  • Assay Conditions : Compare MIC (minimum inhibitory concentration) values under varying pH, temperature, and nutrient availability.
  • Structural Modifications : Synthesize analogs (e.g., 4-fluoro or 5-chloro derivatives) to isolate the impact of substituent positions on bioactivity .
    • Data Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of activity variations across studies.

Q. What computational strategies validate the binding affinity of 4-Hydroxy-2-(trifluoromethyl)benzylamine to microbial targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., leucyl-tRNA synthetase). Prioritize hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethyl moiety .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
    • Validation : Cross-reference computational results with experimental IC50_{50} values from enzyme inhibition assays.

Q. How can researchers optimize stability studies for 4-Hydroxy-2-(trifluoromethyl)benzylamine under varying storage conditions?

  • Protocol :

  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Conduct accelerated degradation studies under UV/Vis light (300–800 nm) with HPLC monitoring .
  • pH Stability : Incubate the compound in buffers (pH 2–12) and quantify degradation products via LC-MS.

Safety and Handling

Q. What safety protocols are critical for handling trifluoromethyl-substituted benzylamines?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (UN Hazard Class 8, Corrosive) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (boiling point ~156°C for related compounds) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via certified chemical waste channels .

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